molecular formula C15H14ClNO3 B3033385 4-Chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol CAS No. 1019487-47-8

4-Chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol

Cat. No.: B3033385
CAS No.: 1019487-47-8
M. Wt: 291.73 g/mol
InChI Key: FJFOZPITPBQEAJ-UHFFFAOYSA-N
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Description

4-Chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol (CAS: 1019487-47-8) is a phenolic derivative featuring a chlorine substituent at the 4-position and a benzodioxin-linked aminomethyl group at the 2-position of the aromatic ring. The benzodioxin moiety (a fused bicyclic ether system) and the chloro-substituted phenol backbone may influence electronic properties, solubility, and intermolecular interactions, making it a candidate for targeted synthesis and structure-activity relationship (SAR) studies .

Properties

IUPAC Name

4-chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c16-11-1-3-13(18)10(7-11)9-17-12-2-4-14-15(8-12)20-6-5-19-14/h1-4,7-8,17-18H,5-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFOZPITPBQEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NCC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like N,N-dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while substitution of the chlorine atom could result in various substituted phenols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The exact molecular pathways involved can vary depending on the specific application and target enzyme .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 4-Chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol, enabling comparisons of substituent effects and molecular properties:

Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound 1019487-47-8 C15H13ClNO3* ~290.7* Chloro (C4), benzodioxin-aminomethyl (C2) Research-grade; no methoxy group
4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-6-methoxybenzenol 329080-36-6 C16H16BrNO4 366.21 Bromo (C4), methoxy (C6), benzodioxin-aminomethyl (C2) Larger halogen (Br) and methoxy enhance lipophilicity
2,4-Dichloro-6-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol Not provided C15H13Cl2NO3 326.17 Dichloro (C2, C4), benzodioxin-aminomethyl (C6) Increased halogenation may alter reactivity
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine 2306268-61-9 C23H25N3O3 391.46 Pyridine core, dimethylamino group, methoxy Enhanced basicity from dimethylamino moiety

*Molecular formula and weight inferred from structural analogs (e.g., dichloro derivative in ).

Substituent Effects and Inferred Properties

Halogen Substitution: The bromo analog (366.21 g/mol) exhibits greater molecular weight and polarizability compared to the chloro compound (~290.7 g/mol), which could influence binding affinity in receptor-ligand interactions. Bromine’s larger atomic radius may also enhance hydrophobic interactions in biological systems . The dichloro derivative (326.17 g/mol) introduces a second chlorine atom, likely increasing electron-withdrawing effects and lipophilicity. This could alter solubility and metabolic stability relative to the mono-chloro compound .

Methoxy groups typically reduce acidity of adjacent phenolic -OH groups .

Benzodioxin Core :

  • The 2,3-dihydro-1,4-benzodioxin moiety is common across all compounds, providing a rigid, oxygen-rich framework that may influence conformational stability and π-π stacking interactions.

Research Implications and Limitations

While the evidence lacks explicit biological or synthetic data for this compound, structural parallels with its analogs suggest avenues for further investigation:

  • SAR Studies: Systematic substitution of halogens (Cl vs. Br) and functional groups (e.g., methoxy, dimethylamino) could elucidate optimal pharmacophores for target engagement.
  • Synthetic Feasibility: The dichloro derivative’s reported synthesis (C15H13Cl2NO3) supports the feasibility of modifying halogenation patterns in this scaffold .
  • Analytical Challenges : Differences in molecular weight and polarity (e.g., bromo vs. chloro) may necessitate tailored chromatographic methods for purification and characterization.

Biological Activity

4-Chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol is a compound of interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to elucidate its biological activity.

Chemical Structure and Properties

The compound has the following chemical formula:

C15H12ClNO3\text{C}_{15}\text{H}_{12}\text{Cl}\text{N}\text{O}_{3}

It features a chloro group and a benzodioxin moiety, which are significant for its biological interactions. The structure can be represented as follows:

Chemical Structure

Cytotoxic Effects

Studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, benzofuroxan derivatives have been noted for their ability to induce apoptosis in cancer cells through mitochondrial pathways and increase reactive oxygen species (ROS) production . While direct studies on this compound are sparse, the implications of similar compounds suggest a potential for anticancer activity.

Case Studies

  • Antimicrobial Activity Against MRSA :
    • A study assessed several thymol derivatives and found that chlorothymol exhibited significant antimicrobial properties against MRSA. This suggests that chlorinated phenolic compounds may enhance the efficacy of existing antibiotics .
  • Cytotoxicity Against Tumor Cell Lines :
    • Research on benzofuroxan derivatives indicated strong cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HuTu 80 (duodenal adenocarcinoma). These findings support further investigation into the cytotoxic potential of structurally related compounds like this compound .

Data Table: Biological Activity Comparison

Compound NameBiological ActivityTarget Organism/Cell LineReference
4-Chloro-2-Isopropyl-5-MethylphenolAntimicrobialMRSA
Benzofuroxan DerivativesCytotoxicityMCF-7, HuTu 80
4-Chloro-2-(2-chlorobenzoyl)phenolPotential AnticancerVarious Cancer Lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol

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